N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxy group and a phenylmethoxy group attached to the phenyl ring, making it a unique derivative of tetrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of amines with triethyl orthoformate and sodium azide. The reaction is catalyzed by Yb(OTf)3, which facilitates the formation of the tetrazole ring . Another method involves the use of FSO2N3 as a diazotizing reagent, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This method is advantageous due to its broad scope, allowing the use of various aromatic nitriles, alkyl nitriles, and cyanamides as substrates . The reaction conditions are typically mild, and the yields are high, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and other nitrogen-containing heterocycles. These products have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound is similar in structure but lacks the methoxy and phenylmethoxy groups.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with similar structural features and applications in energetic materials.
Uniqueness
N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both methoxy and phenylmethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
876896-04-7 |
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Molecular Formula |
C16H17N5O2 |
Molecular Weight |
311.34g/mol |
IUPAC Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C16H17N5O2/c1-22-14-9-5-8-13(10-17-16-18-20-21-19-16)15(14)23-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
WAXUDIUUEROJBS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NNN=N3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NNN=N3 |
Origin of Product |
United States |
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